5-(dimethylamino)-N-(4-phenylphenyl)naphthalene-1-sulfonamide
Overview
Description
5-(dimethylamino)-N-(4-phenylphenyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a naphthalene ring system, which is known for its stability and aromatic properties, making it a subject of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-N-(4-phenylphenyl)naphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: The naphthalene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Reduction of Nitro Groups: The nitro groups are then reduced to amines using reducing agents such as iron and hydrochloric acid.
Sulfonation: The naphthalene ring is sulfonated using fuming sulfuric acid to introduce the sulfonamide group.
Coupling Reaction: The dimethylamino group is introduced via a coupling reaction with dimethylamine, and the phenylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of the dimethylamino group.
Reduction: Amines derived from the sulfonamide group.
Substitution: Halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of dyes and pigments due to its aromatic structure.
Biology
In biological research, sulfonamide derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine
Sulfonamides are known for their antibacterial properties, and this compound may be explored for its potential therapeutic applications.
Industry
In the industrial sector, the compound can be used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-N-(4-phenylphenyl)naphthalene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The aromatic naphthalene ring can facilitate binding to hydrophobic pockets within proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the dimethylamino and phenylphenyl groups, making it less complex.
4-Phenylphenylamine: Contains the phenylphenyl group but lacks the sulfonamide and naphthalene components.
Dimethylaminonaphthalene: Contains the dimethylamino group but lacks the sulfonamide and phenylphenyl components.
Uniqueness
5-(dimethylamino)-N-(4-phenylphenyl)naphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the phenylphenyl group contributes to its stability and binding affinity.
Properties
IUPAC Name |
5-(dimethylamino)-N-(4-phenylphenyl)naphthalene-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-26(2)23-12-6-11-22-21(23)10-7-13-24(22)29(27,28)25-20-16-14-19(15-17-20)18-8-4-3-5-9-18/h3-17,25H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXXZVQTBADCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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